![molecular formula C18H27N3OS B256069 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BPTU is a thiourea derivative that has shown promising results in the inhibition of certain enzymes and the modulation of physiological processes.
Mecanismo De Acción
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is believed to exert its effects through the inhibition of certain enzymes and the modulation of physiological processes. The exact mechanism of action of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is not fully understood, but it is believed to involve the binding of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea to the active site of enzymes, leading to their inhibition. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to modulate the activity of certain receptors, leading to changes in physiological processes.
Biochemical and Physiological Effects:
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to have a wide range of biochemical and physiological effects. Inhibition of acetylcholinesterase by 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the growth of certain pests, making it a potential alternative to synthetic pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have a wide range of potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to the use of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has not been extensively tested for its safety and toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea. In medicine, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further studied for its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further tested for its efficacy as a natural pesticide. Additionally, the mechanism of action of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further elucidated to better understand its effects on enzymes and physiological processes. Overall, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is a promising compound for scientific research with a wide range of potential applications.
Métodos De Síntesis
The synthesis of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea involves the reaction of benzyl isothiocyanate with 3-(morpholin-4-yl)propylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with propenal to yield 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea. The synthesis of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been extensively studied for its potential applications in various fields of science. In medicine, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to have pesticidal properties, making it a potential alternative to synthetic pesticides that can have harmful effects on the environment. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the growth of certain pests such as aphids and whiteflies, making it a promising candidate for further research.
Propiedades
Nombre del producto |
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea |
|---|---|
Fórmula molecular |
C18H27N3OS |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1-benzyl-1-(3-morpholin-4-ylpropyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H27N3OS/c1-2-9-19-18(23)21(16-17-7-4-3-5-8-17)11-6-10-20-12-14-22-15-13-20/h2-5,7-8H,1,6,9-16H2,(H,19,23) |
Clave InChI |
NSNZDVNDKWPDRS-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)N(CCCN1CCOCC1)CC2=CC=CC=C2 |
SMILES canónico |
C=CCNC(=S)N(CCCN1CCOCC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



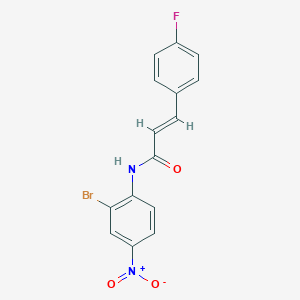
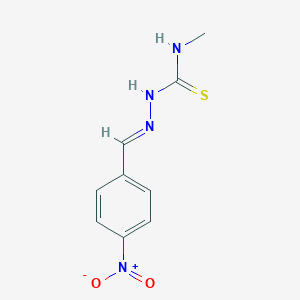
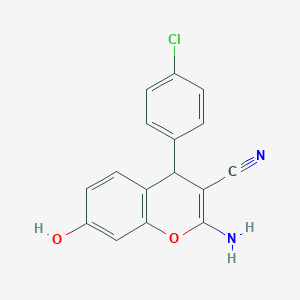
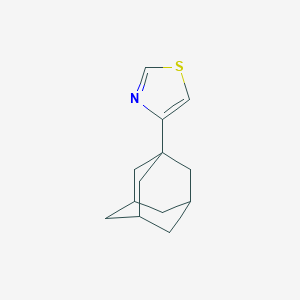
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
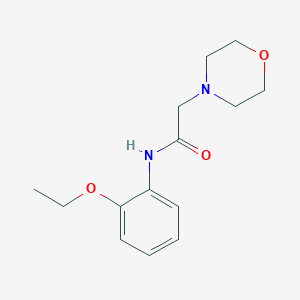
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
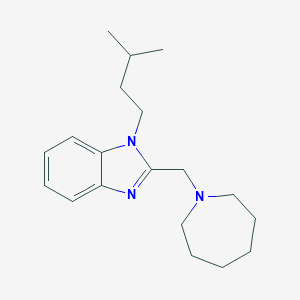
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)